(3S)-3-hydroxy-2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one
Description
Structure
2D Structure
Properties
IUPAC Name |
3-hydroxy-2,2,5,7-tetramethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O8/c1-9-7-12-14(19(27)21(3,4)18(12)26)10(2)11(9)5-6-28-20-17(25)16(24)15(23)13(8-22)29-20/h7,13,15-18,20,22-26H,5-6,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGWHBZURNWRDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1CCOC3C(C(C(C(O3)CO)O)O)O)C)C(=O)C(C2O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35943-38-5 | |
| Record name | Pteroside D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Isolation Methodologies of Pteroside D
Botanical Sources and Distribution of Pteroside (B12776905) D
Pteroside D is a naturally occurring sesquiterpenoid glycoside found in various plant species. Its distribution spans across different plant families, with a notable concentration in ferns.
The bracken fern, particularly species within the Pteridium genus, is a primary and well-documented source of Pteroside D. nih.govnih.govsoton.ac.uknaturalproducts.net Pteridium aquilinum, a globally distributed fern, is frequently cited in the scientific literature as containing a variety of pterosins and their glycosides, including Pteroside D. nih.govnih.govsoton.ac.uknaturalproducts.net Research has shown that these compounds are present in different parts of the plant, including the rhizomes and fronds. nih.govsoton.ac.uk The investigation of Pteridium aquilinum has led to the isolation and characterization of numerous pterosin derivatives, highlighting its significance as a source of these compounds. nih.govnih.govsoton.ac.uk
Beyond the Pteridium genus, Pteroside D and related compounds have been identified in a variety of other fern genera. researchgate.net These include, but are not limited to, Pteris, Microlepia, Hypolepis, and Cheilanthes. researchgate.net For instance, studies have reported the presence of pterosides (B1200994) in Pteris multifida. researchgate.net The identification of these compounds in a broader range of fern species suggests a wider distribution within the Pteridophyta division than initially recognized. researchgate.netpublish.csiro.au
Interestingly, the occurrence of Pteroside D is not limited to ferns. It has also been isolated from plants belonging to entirely different families. A notable example is its identification in the roots of Panax notoginseng (Burk.) F.H.Chen, a plant from the Araliaceae family well-known in traditional medicine. medchemexpress.commedchemexpress.comchembk.commdpi.com This discovery indicates that the biosynthetic pathways for producing pterosin-type compounds may exist in a more diverse array of plant taxa than previously assumed.
Table 1: Botanical Sources of Pteroside D
| Family | Genus | Species | Common Name |
| Dennstaedtiaceae | Pteridium | aquilinum | Bracken Fern |
| Pteridaceae | Pteris | multifida | Spider Brake |
| Dennstaedtiaceae | Microlepia | ||
| Dennstaedtiaceae | Hypolepis | ||
| Pteridaceae | Cheilanthes | Lip Fern | |
| Araliaceae | Panax | notoginseng | Sanqi |
Advanced Extraction and Purification Techniques for Pteroside D Isolation
The isolation of Pteroside D from its natural sources requires a multi-step process involving extraction and purification. The methodologies are designed to efficiently separate the target compound from a complex mixture of other plant metabolites.
The initial step in isolating Pteroside D involves the preparation of the plant material, which is typically dried and powdered to increase the surface area for extraction. soton.ac.ukmdpi.com Solvent extraction is then employed to draw out the desired compounds. Common solvents used for this purpose include methanol, ethanol, and chloroform. soton.ac.ukmdpi.comjocpr.com
A frequently used method is hot water extraction, followed by partitioning with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. nih.gov This sequential partitioning helps to separate compounds based on their solubility characteristics. For instance, the n-butanol-soluble fraction of a water extract of Pteridium aquilinum has been shown to be a rich source for isolating pteroside derivatives, including Pteroside D. nih.gov
Following initial extraction and partitioning, chromatographic techniques are essential for the purification of Pteroside D. nih.govmdpi.com Column chromatography is a fundamental step, often utilizing stationary phases like silica (B1680970) gel or Sephadex. nih.govmdpi.commdpi.com Sephadex LH-20 is commonly used for gel filtration chromatography to separate compounds based on their size. mdpi.commdpi.com
For final purification and to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) is often employed. mdpi.comscielo.org.bo This technique allows for the fine separation of closely related compounds, yielding Pteroside D with a high degree of purity. nih.govmdpi.com The purity of the isolated compound is typically confirmed through analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov
Structural Elucidation and Stereochemical Characterization of Pteroside D
Spectroscopic Techniques for Structure Determination
The elucidation of Pteroside (B12776905) D's structure relies heavily on a suite of spectroscopic methods that provide detailed information about its atomic composition, connectivity, and spatial arrangement. nih.govuib.noresearchgate.netsoton.ac.uk
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of Pteroside D, offering a comprehensive view of its carbon-hydrogen framework. emerypharma.comnih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to piece together the molecule's intricate structure. nih.govresearchgate.netresearchgate.net
¹H-NMR spectra reveal the presence of characteristic signals, including those for gem-dimethyl groups, aromatic methyl groups, a hydroxyethyl (B10761427) group, an allylic oxygenated methylene, and an aromatic proton, which are indicative of a pterosin D skeleton. mdpi.com The presence of a glucopyranose moiety is also suggested by signals in the δ 3.27–4.56 ppm range. mdpi.com
¹³C-NMR and Distortionless Enhancement by Polarization Transfer (DEPT) spectra confirm the carbon framework, showing the characteristic number of carbon signals for a pterosin-type sesquiterpenoid, including a conjugated ketone signal. researchgate.net
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for establishing the connectivity within the molecule. wikipedia.orgsdsu.eduyoutube.com
COSY experiments establish proton-proton coupling correlations, helping to identify adjacent protons. mdpi.comsdsu.edu
HSQC spectra correlate protons to the carbons they are directly attached to, providing clear C-H bond information. emerypharma.comcolumbia.edu
NOESY provides through-space correlations between protons, which is vital for determining the relative stereochemistry of the molecule. nih.govjeol.comcolumbia.eduucsb.edu
The collective data from these NMR experiments allow for the unambiguous assignment of all proton and carbon signals, leading to the complete structural elucidation of Pteroside D. researchgate.netresearchgate.net
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Pteroside D
| Position | δH (ppm) | δC (ppm) |
|---|---|---|
| 2 | - | - |
| 3 | 4.84 (s) | 77.1 |
| 4 | 7.35 (s) | 132.4 |
| 5 | - | - |
| 6 | - | - |
| 7 | - | - |
| 8 | - | - |
| 9 | - | - |
| 10 | 1.15 (s) | 20.0 |
| 11 | - | 22.6 |
| 12 | - | 20.3 |
| 13 | - | 27.0 |
| 14 | - | 67.9 |
| 15 | 2.58 (s) | - |
| 1' | - | - |
| 2' | - | - |
| 3' | - | - |
| 4' | - | - |
| 5' | - | - |
| 6' | - | - |
Note: This table is a representative compilation based on available data. Specific values may vary slightly between different studies and experimental conditions. researchgate.net
High-Resolution Mass Spectrometry (HRMS/HRESIMS) Data Analysis
High-Resolution Mass Spectrometry (HRMS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is a powerful tool for determining the precise molecular formula of Pteroside D. nih.govresearchgate.net This technique measures the mass-to-charge ratio of the ionized molecule with very high accuracy.
For instance, the molecular formula of a related compound was determined as C₂₀H₂₈O₈ by HRESIMS, which showed a sodium adduct ion [M + Na]⁺ at m/z 419.16747 (calculated as 419.16764). researchgate.net This level of precision allows for the confident assignment of the elemental composition, which is a critical step in the identification of a compound. researchgate.net Pteroside D itself has a molecular formula of C₂₁H₃₀O₈. nih.gov
Table 2: HRMS Data for Pteroside D
| Ion | Observed m/z | Calculated m/z | Molecular Formula |
|---|---|---|---|
| [M+Na]⁺ | 419.16747 | 419.16764 | C₂₀H₂₈O₈Na |
Note: Data presented is for a closely related pteroside. The molecular formula for Pteroside D is C₂₁H₃₀O₈. researchgate.netnih.gov
Utilization of Circular Dichroism (CD) Spectroscopy for Chiral Assignments
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. jascoinc.comnih.gov This technique is instrumental in determining the absolute stereochemistry of chiral centers within Pteroside D. nih.govresearchgate.net
The CD spectrum of a molecule with chiral centers will show characteristic positive or negative peaks, known as Cotton effects. The sign and position of these Cotton effects can be correlated to specific stereochemical configurations. For example, a negative Cotton effect observed around 301 nm and a positive Cotton effect at 333 nm in a related pteroside derivative were indicative of a 3R configuration. researchgate.net In another instance, the CD spectrum of a compound exhibiting a vibronic n-π* transition was used to assign the 2S configuration. researchgate.net By comparing the experimental CD spectrum of Pteroside D with those of related compounds with known stereochemistry, the absolute configuration of its chiral centers can be confidently assigned. researchgate.net
Determination of Pteroside D's Absolute and Relative Stereochemistry
Establishing the precise three-dimensional arrangement of atoms, or stereochemistry, of Pteroside D is crucial, as different stereoisomers can exhibit vastly different biological activities.
Significance of Specific Stereochemical Configurations (e.g., (S)-configuration)
The specific stereochemistry at the chiral centers of Pteroside D, often designated as (R) or (S) configurations, is of paramount importance. researchgate.netcapes.gov.br This specific arrangement is critical for its interaction with biological targets such as enzymes and receptors. ontosight.aiontosight.ai The (S)-configuration at a particular chiral center in Pteroside A, a related compound, is noted as being crucial for its biological activity. ontosight.ai The absolute configuration of Pteroside D is given as (3S). nih.gov
Stereochemical Correlations and Comparative Analysis with Related Compounds
The determination of the absolute and relative stereochemistry of Pteroside D is often achieved through correlation and comparison with known compounds. researchgate.net For example, the stereochemistry of wallichoside, a novel pteroside, was established as the 3-β-d-glucoside of (2S, 3S)-pterosin C by comparing its spectroscopic data (UV, IR, NMR, and MS) with those of its derivatives and other known pterosides (B1200994). capes.gov.br Similarly, the (3R)-configuration of a pterosin D derivative was determined by comparing the specific rotation of its acid hydrolysis product with that of a previously isolated (3R)-pterosin D. mdpi.com This comparative approach allows for the confident assignment of stereochemistry by leveraging the established configurations of structurally similar natural products. researchgate.net
Molecular Mechanisms of Action and Cellular Targets of Pteroside D
Protein and Enzyme Interactions and Binding Dynamics
Pteroside (B12776905) D interacts with several key enzymes implicated in disease pathology. Research has demonstrated that pterosin derivatives, including Pteroside D, can simultaneously inhibit multiple enzymes. nih.gov The primary targets identified are enzymes involved in the progression of Alzheimer's disease, namely β-site amyloid precursor protein cleaving enzyme 1 (BACE1), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.govresearchgate.net
The binding of Pteroside D to these enzymes is influenced by its specific chemical structure. The presence of a 2-hydroxymethyl-tetrahydro-pyran-3,4,5-triol (B1206513) group in pteroside derivatives like Pteroside D is reported to significantly enhance inhibitory activity against these enzymes compared to their aglycone counterparts (pterosins). nih.gov The interaction is characterized as a binding-site-directed inhibition. nih.gov The nature of this binding can be noncompetitive or of a mixed-type, indicating that Pteroside D may bind to either the active site or an allosteric site on the enzyme, or in some cases, to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net This multi-target interaction profile suggests a complex mechanism of action. researchgate.net
Kinetic Characterization of Enzyme Inhibition (e.g., BACE1, AChE, BChE)
Kinetic studies have been performed to quantify the inhibitory effects of (3S)-Pteroside D on key enzymes related to Alzheimer's disease. The compound demonstrates inhibitory activity against BACE1, AChE, and BChE, functioning as a mixed-type inhibitor for all three. nih.gov Mixed-type inhibition suggests that Pteroside D can bind to the enzyme at a site distinct from the substrate-binding site and can bind to either the free enzyme or the enzyme-substrate complex. researchgate.net
The inhibitory potency is quantified by the inhibition constant (Kᵢ), which represents the concentration required to produce half-maximum inhibition. A lower Kᵢ value indicates a stronger binding affinity and more effective inhibition. semanticscholar.org For (3S)-Pteroside D, the Kᵢ values were determined using Dixon plots. nih.gov
| Enzyme | Inhibition Constant (Kᵢ) in µM | Inhibition Type | Reference |
|---|---|---|---|
| BACE1 | 16.5 | Mixed-type | nih.gov |
| AChE | 23.1 | Mixed-type | nih.gov |
| BChE | 19.7 | Mixed-type | nih.gov |
Insights from Molecular Docking Simulations on Target Binding Sites
Molecular docking simulations provide theoretical insights into the binding modes of ligands with their protein targets at a molecular level. nih.gov For (3S)-Pteroside D, these simulations have been used to understand its interactions with the active sites of BACE1, AChE, and BChE. nih.gov
In simulations with BACE1, the binding energy of (3S)-Pteroside D was calculated, correlating with its inhibitory activity. nih.gov The interactions within the binding pocket involve key amino acid residues. For instance, with BChE, the docking pose of (3S)-Pteroside D showed that the 2,2-dimethyl group on its indanone ring influences the binding interactions of the 3-OH group. researchgate.net
Similarly, docking studies with AChE revealed how pteroside derivatives fit into the enzyme's binding pocket. researchgate.net The additional glycosidic group on pteroside derivatives, when compared to pterosins, was shown to form more hydrogen bonds, contributing to higher activity. researchgate.net Specifically for (3S)-Pteroside D, its interactions within the binding sites of these enzymes are a result of a combination of hydrogen bonds and hydrophobic interactions with various amino acid residues. nih.govresearchgate.net
| Target Enzyme | Interacting Residues (Examples for Pterosin Derivatives) | Key Interaction Types | Reference |
|---|---|---|---|
| BACE1 | Leu30, Tyr71, Phe108, Val332 | Hydrophobic interactions, Hydrogen bonds | nih.gov |
| AChE | Tyr72, Trp286, Ser293, Phe297, Tyr341 | Hydrogen bonds, Hydrophobic interactions | researchgate.netresearchgate.net |
| BChE | Not explicitly detailed for Pteroside D | Influence of 2,2-dimethyl group on binding | researchgate.net |
Intracellular Signaling Pathway Modulation (e.g., AMPK)
Beyond direct enzyme inhibition, Pteroside D may exert its effects by modulating intracellular signaling pathways. Evidence suggests that the therapeutic effects of compounds from the Pteridium genus, to which Pteroside D belongs, may be mediated through the AMP-activated protein kinase (AMPK) signaling pathway. researchgate.net
AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. frontiersin.orgnih.gov Activation of AMPK promotes catabolic processes that generate ATP while inhibiting anabolic, ATP-consuming pathways, thereby restoring cellular energy balance. nih.gov The modulation of the AMPK pathway is a key therapeutic target for metabolic disorders. frontiersin.org While direct mechanistic studies on Pteroside D's effect on AMPK are limited, its potential involvement in this pathway suggests a broader impact on cellular metabolism and energy homeostasis. researchgate.net
Structure Activity Relationship Sar Studies of Pteroside D and Its Derivatives
Influence of Stereochemical Features on Biological Efficacy
The stereochemistry of pterosides (B1200994), including Pteroside (B12776905) D, is a critical determinant of their biological activity. ontosight.ai The specific spatial arrangement of atoms and functional groups within the molecule dictates how it interacts with its biological targets.
Research has demonstrated that the stereochemical configuration at various chiral centers within the pteroside scaffold significantly influences its bioactivity. For instance, in studies investigating the inhibitory effects of pterosin derivatives on enzymes associated with Alzheimer's disease, the stereochemistry at positions C-2 and C-3 of the indenone ring was found to be crucial. nih.gov Specifically, (3S)-pteroside D exhibited potent inhibitory activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.gov This highlights that a specific enantiomeric form can be significantly more active than its mirror image, underscoring the importance of stereospecific interactions with the target protein's active site. nih.gov
The (2S-trans)-configuration is a characteristic feature of many biologically active pterosides, indicating that the specific orientation of substituents on the indenone core is essential for optimal interaction with biological macromolecules. ontosight.ai This stereochemical arrangement likely facilitates a precise fit into the binding pocket of target enzymes or receptors, maximizing the intermolecular forces that lead to a biological response.
Contributions of the Glycosidic Moiety to Activity Profiles
However, the presence of the glycosidic group can also have a differential impact depending on the biological target. For instance, while glycosylated derivatives like Pteroside A were found to be inactive in enhancing glucose uptake, their aglycone counterparts, such as Pterosin A, exhibited antidiabetic effects. This indicates that for certain activities, the aglycone core is the primary pharmacophore, and the glycosidic moiety may even hinder interaction with the target. Conversely, the hydrophilic nature of the sugar can be crucial for other biological functions or for the molecule's transport and distribution in biological systems. nih.gov
The attachment of the glucose moiety via a glycosidic linkage is a defining characteristic of pterosides and can influence how the molecule is recognized by cellular components, such as glucose transporters. ontosight.ai
Impact of Aglycone Structural Variations on Pharmacological Responses
The aglycone portion of Pteroside D, the indenone core, is a key determinant of its pharmacological effects. ontosight.ai Modifications to this structural framework have been extensively studied to understand their impact on biological activity.
SAR studies have revealed that the substitution pattern on the 1-indanone (B140024) skeleton is critical. For example, the presence and position of hydroxyl and methyl groups on the aromatic ring and the dihydroindenone system influence the compound's potency and selectivity. ontosight.ai In the investigation of pterosin derivatives as inhibitors of enzymes relevant to Alzheimer's disease, variations in the aglycone structure led to a wide range of inhibitory concentrations (IC₅₀ values). nih.gov
For instance, the inhibitory potency against BACE1 varied significantly among different pterosin derivatives, with (2R,3R)-pteroside C and (3S)-pteroside D being among the most potent. nih.gov These differences can be attributed to the specific arrangement of substituents on the aglycone, which affects the electronic and steric properties of the molecule, thereby modulating its interaction with the enzyme's active site. nih.gov The presence of a hydroxyl group at position-3, as seen in (3S)-pteroside D, appears to be a favorable feature for BACE1 inhibition. nih.gov
Correlation Between Structural Modifications and Target Affinity/Selectivity
A clear correlation exists between specific structural modifications of Pteroside D derivatives and their affinity and selectivity for biological targets. Molecular docking simulations and in vitro assays have provided a detailed understanding of these relationships at the molecular level. nih.gov
For the inhibition of BACE1, AChE, and BChE, the affinity of pterosin derivatives is highly dependent on their ability to form key interactions, such as hydrogen bonds and hydrophobic interactions, within the active sites of these enzymes. nih.gov Molecular docking studies have shown that potent inhibitors like (3S)-pteroside D can establish specific hydrogen bonds with critical amino acid residues, such as the catalytic aspartate residues (Asp32 and Asp228) in the active site of BACE1. nih.gov
The table below summarizes the inhibitory activities of selected pterosin derivatives against BACE1, AChE, and BChE, illustrating the structure-activity relationships.
Data sourced from Jannat et al. (2019). nih.gov
The selectivity of these compounds for different enzymes is also a direct consequence of their structural features. For example, while (3S)-pteroside D is a potent BACE1 inhibitor, it is inactive against BChE. nih.gov This selectivity arises from the subtle differences in the architecture of the active sites of these enzymes and how the specific stereochemistry and functional group arrangement of (3S)-pteroside D allows it to preferentially bind to one over the other.
The binding energy (B.E.), calculated through molecular docking, provides a quantitative measure of the affinity of a ligand for its target. The table below shows the docking affinity scores and key interacting residues for selected pterosin derivatives with BACE1, AChE, and BChE.
Data sourced from Jannat et al. (2019). nih.gov
These data underscore the principle that even minor modifications to the pteroside scaffold can lead to significant changes in target affinity and selectivity, providing a rational basis for the design of more potent and specific therapeutic agents.
Biosynthesis and Biotransformation of Pteroside D
Proposed Biosynthetic Pathways of Pterosides (B1200994) in Plants
The biosynthesis of pterosides, including Pteroside (B12776905) D, is a multi-step process that begins with the fundamental building blocks of all terpenoids. The proposed pathway can be conceptually divided into three major stages: the formation of the sesquiterpene precursor, the assembly of the characteristic pterosin skeleton, and the final glycosylation event.
Formation of the Sesquiterpene Precursor, Farnesyl Pyrophosphate (FPP):
Like all terpenoids, the journey to Pteroside D begins with the synthesis of the five-carbon isomers, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Plants utilize two primary pathways for this purpose: the mevalonic acid (MVA) pathway, which operates in the cytoplasm, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.
Pterosins are sesquiterpenoids (C15), which are typically derived from the MVA pathway. mdpi.com In this pathway, three molecules of acetyl-CoA are converted to the C15 precursor, farnesyl pyrophosphate (FPP). This conversion is catalyzed by a series of enzymes, with Farnesyl Pyrophosphate Synthase (FPS) being a key enzyme that catalyzes the condensation of two IPP molecules with one DMAPP molecule to yield FPP. mdpi.complos.org
Assembly of the Pterosin Indanone Skeleton:
The defining feature of pterosins is their unique 1-indanone (B140024) chemical scaffold. The formation of this structure from the linear FPP precursor is a critical and complex step. It is hypothesized to involve a specialized sesquiterpene synthase . These enzymes are known to catalyze the cyclization of FPP into a vast diversity of cyclic and polycyclic hydrocarbon skeletons. researchgate.netnih.gov
For pterosins, the cyclization of FPP is proposed to form an initial illudalane-type sesquiterpene cation. This intermediate then undergoes a series of rearrangements and oxidation reactions to yield the stable 1-indanone ring system. researchgate.netthieme-connect.com While the precise enzymes responsible for constructing the pterosin skeleton have not been fully characterized, the process likely involves intramolecular cyclization reactions, potentially similar to Friedel-Crafts acylation, to form the five-membered ring fused to the aromatic ring. researchgate.netnih.gov
Glycosylation to Form Pteroside D:
The final step in the biosynthesis of Pteroside D is the attachment of a glucose molecule to its aglycone, Pterosin D. mdpi.com This reaction, known as glycosylation, is catalyzed by a class of enzymes called glycosyltransferases (GTs) . wikipedia.orgnih.gov These enzymes transfer a sugar moiety from an activated donor molecule, typically a nucleotide sugar like UDP-glucose, to an acceptor molecule—in this case, the hydroxyl group on the ethyl side chain of Pterosin D. nih.govnih.gov This enzymatic transfer results in the formation of the O-glycosidic bond that characterizes Pteroside D. smolecule.com
Table 1: Proposed Stages in the Biosynthesis of Pteroside D
| Stage | Key Precursor(s) | Key Intermediate(s) | Final Product of Stage | Primary Enzyme Classes Involved |
|---|---|---|---|---|
| 1. Precursor Synthesis | Acetyl-CoA | IPP, DMAPP | Farnesyl Pyrophosphate (FPP) | Farnesyl Pyrophosphate Synthase (FPS) |
| 2. Skeleton Formation | Farnesyl Pyrophosphate (FPP) | Illudalane-type carbocation | Pterosin D (aglycone) | Sesquiterpene Synthase, Oxidoreductases |
| 3. Glycosylation | Pterosin D, UDP-glucose | - | Pteroside D | Glycosyltransferase (GT) |
Enzymatic Steps Involved in Pteroside D Formation
The biosynthesis of Pteroside D is a cascade of precisely controlled enzymatic reactions. While not all enzymes have been isolated and characterized from pteroside-producing plants, their functions can be inferred from well-studied analogous pathways.
Farnesyl Pyrophosphate Synthase (FPS): This enzyme is crucial for terpenoid biosynthesis in all organisms. It catalyzes the sequential head-to-tail condensation of two molecules of IPP with DMAPP to produce the C15 compound FPP, the direct precursor for all sesquiterpenes. mdpi.complos.org FPS genes have been identified and studied in numerous plant species, where they often play a regulatory role in the flux of metabolites into different terpenoid pathways. plos.org
Sesquiterpene Synthase: This class of enzymes is responsible for the remarkable diversity of sesquiterpene structures in nature. nih.gov A specific, yet-to-be-identified sesquiterpene synthase is responsible for the initial cyclization of FPP into the foundational skeleton of pterosins. The enzyme's active site guides the folding of the FPP substrate and orchestrates a complex series of carbocation-driven rearrangements and cyclizations to form the specific illudalane ring system. nih.gov
Oxidoreductases (e.g., Cytochrome P450s): Following the initial cyclization, the hydrocarbon skeleton must be modified to introduce the keto and hydroxyl functional groups characteristic of Pterosin D. This is typically accomplished by oxidoreductases, such as cytochrome P450 monooxygenases (P450s). These enzymes are well-known for their role in the functionalization of terpenoid skeletons, catalyzing hydroxylation and other oxidative reactions that add chemical complexity and biological activity to the molecules.
Glycosyltransferases (GTs): The final step is the attachment of glucose to Pterosin D. This is mediated by a specific UDP-dependent glycosyltransferase (UGT). nih.gov Plant UGTs are a large and diverse family of enzymes that exhibit high specificity for both the sugar donor (e.g., UDP-glucose) and the acceptor molecule (the aglycone). nih.gov The GT recognizes a specific hydroxyl group on Pterosin D, catalyzing the formation of an O-glycosidic bond and rendering the molecule more water-soluble. smolecule.comresearchgate.net
Theoretical Biotransformation Pathways and Metabolite Predictions
When Pteroside D is consumed by an organism, it is expected to undergo metabolic transformations, primarily in the liver and gut, through Phase I and Phase II reactions. While direct studies on Pteroside D metabolism are limited, extensive research on the related compound, Pterosin A, in rats provides a strong basis for predicting its metabolic fate. nih.govresearchgate.net
Phase I Biotransformation:
Phase I reactions introduce or expose functional groups, typically increasing the molecule's polarity. The first likely step in the biotransformation of Pteroside D is hydrolysis.
Hydrolysis: The glycosidic bond is susceptible to cleavage by glycosidase enzymes (e.g., β-glucosidase) present in the gut microbiota or host tissues. This reaction would release the aglycone, Pterosin D , and a molecule of D-glucose.
Following hydrolysis, the resulting Pterosin D would likely undergo various oxidative reactions similar to those observed for Pterosin A. nih.govresearchgate.net
Oxidation: Cytochrome P450 enzymes in the liver are predicted to catalyze multiple oxidative reactions on the Pterosin D molecule. Potential sites of oxidation include:
Benzylic oxidation at the methyl groups on the aromatic ring.
Hydroxylation of the five-membered ring.
Oxidation of the primary alcohol on the ethyl side chain to a carboxylic acid.
Phase II Biotransformation:
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which further increases water solubility and facilitates excretion.
Glucuronidation: This is a major Phase II pathway for compounds with hydroxyl groups. nih.govmdpi.com The hydroxyl groups on the original Pteroside D molecule, or those introduced during Phase I metabolism of Pterosin D, are likely targets for conjugation with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Metabolites such as Pterosin D-glucuronide are predicted.
Based on these principles, a range of potential metabolites can be predicted, as detailed in the table below.
Table 2: Predicted Metabolites from the Biotransformation of Pteroside D
| Predicted Metabolite | Precursor | Metabolic Reaction | Phase |
|---|---|---|---|
| Pterosin D | Pteroside D | Hydrolysis | I |
| Hydroxylated Pterosin D | Pterosin D | Oxidation (Hydroxylation) | I |
| Pterosin D-carboxylic acid | Pterosin D | Oxidation | I |
| Pteroside D-glucuronide | Pteroside D | Glucuronidation | II |
| Pterosin D-glucuronide | Pterosin D | Glucuronidation | II |
| Hydroxylated Pterosin D-glucuronide | Hydroxylated Pterosin D | Glucuronidation | II |
Synthetic Approaches and Derivatization Strategies for Pteroside D
Total Synthesis Efforts for Pteroside (B12776905) D and Related Pterosides (B1200994)
The total synthesis of pterosins, the aglycone forms of pterosides, provides a foundational route to accessing these complex 1-indanone (B140024) skeletons. A common and efficient strategy for synthesizing the pterosin framework involves a Friedel-Crafts bisacylation of a suitably substituted aromatic compound. cdnsciencepub.com This approach is exemplified by the synthesis of (2S,3S)-pterosin C. cdnsciencepub.com
The general route can be summarized as:
Formation of the 1,3-Indandione (B147059) Core : The synthesis often begins with the Friedel-Crafts bisacylation of a precursor like the methyl ether of 2-(2,6-dimethylphenyl)ethanol (B1618557) using an agent such as methylmalonyl chloride. This reaction constructs the central 1,3-indandione ring system. cdnsciencepub.com
Demethylation and Reduction : The resulting indandione is then demethylated. Subsequent reduction, for instance with zinc and acetic acid in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297), yields a mixture of racemic cis and trans isomers of the pterosin diacetate. cdnsciencepub.com
Hydrolysis and Resolution : The diacetate is hydrolyzed to the corresponding pterosin. For chiral compounds like pterosin C, the racemic mixture can be separated and resolved into its constituent enantiomers, for example, by forming diastereomeric esters with a chiral agent like S-(+)-α-phenylbutyric acid, followed by separation via high-performance liquid chromatography (HPLC). cdnsciencepub.com
This core strategy can be adapted to produce various pterosins. For instance, Pterosin D's aglycone, Pterosin D, can be prepared from a methylated indandione precursor which is then treated with hydrobromic acid to yield the corresponding alcohol, followed by a reduction step. cdnsciencepub.com Other related pterosins are synthesized through modifications of key intermediates.
Table 1: Synthesis of Various Pterosins from Precursors This table is interactive. Click on a row to see more details.
| Target Compound | Precursor/Intermediate | Key Transformation | Reference |
|---|---|---|---|
| Pterosin Z | Pterosin I | Demethylation with hydrobromic acid in acetic acid. | cdnsciencepub.com |
| Pterosin H | Pterosin Z | Displacement of the hydroxyl group with a chloride. | cdnsciencepub.com |
| Pterosin B | Pterosin O | Demethylation with hydrobromic acid in acetic acid. | cdnsciencepub.com |
| Pterosin F | Pterosin B | Reaction with triphenylphosphine (B44618) in carbon tetrachloride. | cdnsciencepub.com |
| Pterosin E | Pterosin B | Oxidation with Jones reagent. | cdnsciencepub.com |
Although the total synthesis of the aglycones is well-established, the final glycosylation step to produce Pteroside D itself presents further challenges, often requiring site-selective methods to attach the glucose moiety to the correct hydroxyl group.
Semisynthetic Modifications and Analog Creation (e.g., 3(R)-O-malonyl pteroside D)
Semisynthesis, which involves the chemical modification of the naturally isolated compound, is a vital tool for creating novel analogs of Pteroside D. These modifications can alter the compound's physicochemical properties and biological activity.
A notable example is 3(R)-O-malonyl pteroside D , a previously undescribed derivative isolated from the aerial parts of the fern Cryptogramma crispa. nih.gov Its structure was elucidated using advanced spectroscopic techniques. The connection of the malonyl substituent to the 1-indanone core was confirmed by a Heteronuclear Multiple Bond Correlation (HMBC) NMR experiment, which showed a cross-peak between the proton at H-4 and the carbonyl carbon of the malonyl group (C-1″). nih.gov The stereochemistry at the C-3 position of the indanone core was determined to be the R configuration based on Circular Dichroism (CD) spectroscopy, which showed a characteristic negative Cotton effect at 301 nm and a positive one at 333 nm. nih.gov
Another example of a Pteroside D analog is (3R)-pterosin D 3-O-β-d-(3'-p-coumaroyl)-glucopyranoside , which was isolated from ferns such as Ceratopteris thalictroides. mdpi.com In this derivative, a p-coumaroyl group is attached to the glucose moiety of the parent compound. The position of this linkage at the C-3' of the glucose was confirmed by NMR, where a significant downfield shift of the H-3' proton was observed, along with a key HMBC correlation between this proton and the carbonyl carbon of the p-coumaroyl group. mdpi.com
Table 2: Spectroscopic Data for 3(R)-O-malonyl pteroside D This table is interactive. Click on a header to sort.
| Nucleus | Atom Position | Chemical Shift (ppm) - in DMSO-D₆ | Reference |
|---|---|---|---|
| ¹³C | C-1" (Malonyl C=O) | 167.2 | nih.gov |
| ¹³C | C-1' (Glucosyl C-1) | 102.9 | nih.gov |
| ¹³C | C-14 | 66.8 | nih.gov |
| ¹H | H-4 | 5.94 | nih.gov |
| ¹H | H-1' (Glucosyl H-1) | 4.18 | nih.gov |
| ¹H | H-14A | 3.75 | nih.gov |
| ¹H | H-14B | 3.56 | nih.gov |
These examples demonstrate how natural pterosides serve as scaffolds for generating new derivatives through acylation of either the aglycone or the sugar moiety.
Design and Synthesis of Novel Pteroside D Analogs for Enhanced Bioactivity
The design and synthesis of novel analogs of Pteroside D are driven by the goal of improving its biological activity profile, such as enhancing potency or selectivity against therapeutic targets. semanticscholar.orgchemspider.com This process involves creating a library of structurally related compounds and evaluating their structure-activity relationships (SAR). The creation of derivatives like 3(R)-O-malonyl pteroside D and the coumaroyl-glucoside derivative are primary examples of this strategy. nih.govmdpi.com
The general principles for designing novel bioactive compounds often involve:
Modification of Functional Groups : Introducing or altering functional groups to change properties like solubility, hydrogen bonding capacity, and metabolic stability. The addition of the malonyl group, for instance, introduces two carboxylic acid functionalities, significantly altering the polarity of the molecule. nih.gov
Stereochemical Control : Synthesizing specific stereoisomers to determine if biological activity is dependent on a particular 3D arrangement. The confirmation of the 3R configuration in active malonylated Pteroside D underscores the importance of stereochemistry. nih.gov
Introduction of Bioactive Moieties : Attaching other known bioactive molecules to the Pteroside D scaffold to create hybrid compounds with potentially synergistic or novel effects.
While extensive libraries of Pteroside D analogs are not widely reported, the synthesis of related heterocyclic derivatives like pteridinones has been explored to develop potent inhibitors of specific cellular targets, such as Polo-like kinase 1 (PLK1), which is implicated in cancer. nih.gov This highlights a common strategy in medicinal chemistry where a natural product scaffold inspires the design of new chemical entities for specific therapeutic applications. nih.govmdpi.com Applying these principles to the Pteroside D skeleton is a promising approach for developing new therapeutic leads.
Chemoenzymatic Synthesis Methodologies for Pteroside D Derivatives
Chemoenzymatic synthesis combines the efficiency and scalability of traditional chemical reactions with the high selectivity and mild reaction conditions of enzymatic transformations. rsc.orgfrontiersin.org This approach is particularly valuable for the synthesis of complex natural product derivatives, as enzymes can catalyze reactions at specific positions on a molecule, avoiding the need for cumbersome protection and deprotection steps. nih.gov
Methodologies that could be applied to Pteroside D include:
Enzymatic Glycosylation/Deglycosylation : Using glycosyltransferases to attach different sugar moieties to the pterosin aglycone or glycosidases to selectively remove the glucose, providing a key intermediate for further modification.
Enzymatic Acylation : Employing enzymes like lipases or proteases to selectively acylate hydroxyl groups on either the indanone core or the glucose unit. This could be used to systematically produce a range of ester derivatives for SAR studies.
Biotransformation : Using whole-cell systems or isolated enzyme secretomes, such as that from the fungus Botrytis cinerea, to generate a variety of derivatives through oxidative or coupling reactions. frontiersin.org For example, this method has been used to generate complex dimers and trimers from phenylpropanoid acids. frontiersin.org
While chemoenzymatic methods have been successfully used to prepare libraries of other complex natural products like glycans and indole (B1671886) derivatives nih.govmdpi.com, specific reports detailing the chemoenzymatic synthesis of Pteroside D derivatives are not prominent in the literature. However, given the success of this strategy in other areas, it represents a powerful and underexplored avenue for the future generation of novel and diverse Pteroside D analogs. google.com
Advanced Analytical Methodologies for Pteroside D Quantification and Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Analysis
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and indispensable tool for the analysis of complex mixtures, offering high sensitivity and selectivity for both the identification and quantification of individual components. nih.gov In the context of Pteroside (B12776905) D, LC-MS-based methods provide a robust platform for its detailed characterization in various matrices.
Qualitative Analysis:
The qualitative analysis of Pteroside D via LC-MS involves the separation of the compound from other constituents in a sample, followed by its detection and structural elucidation by the mass spectrometer. High-resolution mass spectrometry (HRMS) is particularly valuable in this regard, providing highly accurate mass measurements that facilitate the confident determination of the elemental composition of Pteroside D and its metabolites or degradation products. ifremer.fr Fragmentation analysis, often achieved through tandem mass spectrometry (MS/MS), provides further structural information by breaking down the parent ion into characteristic product ions. This fragmentation pattern serves as a molecular fingerprint, aiding in the unambiguous identification of Pteroside D, even in the presence of isomeric compounds. sciex.com
Quantitative Analysis:
For quantitative purposes, LC-MS is typically operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. chromatographyonline.com These targeted approaches offer exceptional sensitivity and a wide linear dynamic range, making them suitable for the trace-level quantification of Pteroside D. nih.gov The development of a quantitative LC-MS method requires careful optimization of several parameters, including the chromatographic conditions (e.g., column type, mobile phase composition, and gradient) and the mass spectrometric settings (e.g., ionization source parameters and collision energy). nih.gov The use of an appropriate internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantitative results. nih.gov
A typical LC-MS method for Pteroside D analysis might involve the following:
| Parameter | Condition |
| Chromatography | |
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient elution with water (containing 0.1% formic acid) and acetonitrile (B52724) (or methanol) |
| Flow Rate | 0.2 - 1.0 mL/min |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI) in negative or positive ion mode |
| Analysis Mode | Full scan for qualitative analysis; MRM for quantitative analysis |
| Monitored Transitions | Specific precursor-to-product ion transitions for Pteroside D and the internal standard |
This table represents a generalized set of conditions and would require specific optimization for a given application.
Application of Comprehensive Spectroscopic Techniques for Impurity Profiling
Impurity profiling, the identification and quantification of all potential impurities in a substance, is a critical aspect of pharmaceutical development and quality control. veeprho.comajptr.com A comprehensive approach to impurity profiling for Pteroside D involves the application of various spectroscopic techniques, often in combination with chromatographic separation. veeprho.comijprajournal.com
Common Spectroscopic Techniques for Impurity Identification:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for the definitive structural elucidation of organic molecules. humanjournals.com Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can provide detailed information about the chemical structure of impurities, including their stereochemistry.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in impurity molecules. ijprajournal.com This information can complement data from other techniques to aid in structure determination.
Mass Spectrometry (MS): As discussed previously, MS, particularly when coupled with a separation technique like LC or GC, is a cornerstone of impurity profiling. humanjournals.com It provides molecular weight information and fragmentation patterns that are crucial for identifying unknown impurities. humanjournals.com
Hyphenated techniques, which couple a separation method with a spectroscopic detector, are particularly powerful for impurity profiling. veeprho.comhumanjournals.com Techniques such as LC-MS, LC-NMR, and the even more advanced LC-NMR-MS, allow for the online separation and structural characterization of impurities in complex mixtures. veeprho.com
Typical Impurities in Natural Products:
Impurities in a natural product like Pteroside D can arise from various sources, including:
Biosynthetic intermediates and byproducts from the source organism.
Compounds from other organisms growing in the same environment.
Degradation products formed during extraction, purification, or storage. ajptr.com
Residual solvents and reagents used in the isolation process.
The data below illustrates a hypothetical impurity profile for a Pteroside D sample, which could be generated using a combination of the techniques described above.
| Impurity ID | Retention Time (min) | Proposed Structure | Method of Identification |
| IMP-01 | 8.5 | Isomeric Pteroside | LC-MS/MS, NMR |
| IMP-02 | 12.1 | Oxidized Pteroside D | LC-MS, IR |
| IMP-03 | 5.3 | Related Glycoside | LC-MS/MS, NMR |
This table is for illustrative purposes only.
Development and Validation of Robust Analytical Methods
The development and validation of analytical methods are fundamental to ensuring the reliability and consistency of data in pharmaceutical analysis. omicsonline.orgresearchgate.net A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters, providing a measure of its reliability during normal usage. researchgate.net
Method Development:
The process of developing an analytical method for Pteroside D involves several stages:
Defining the Analytical Target Profile: This includes determining the intended purpose of the method (e.g., quantification, impurity profiling), the required sensitivity, and the acceptable levels of accuracy and precision. labmanager.com
Technique Selection: Based on the analytical target profile and the physicochemical properties of Pteroside D, an appropriate analytical technique is chosen (e.g., HPLC, UPLC, LC-MS). omicsonline.org
Method Optimization: This is an iterative process involving the adjustment of various parameters to achieve the desired performance. For an HPLC method, this would include optimizing the column, mobile phase, flow rate, and detector settings.
Method Validation:
Once a method is developed, it must be validated to demonstrate that it is suitable for its intended purpose. omicsonline.org Method validation is a requirement of regulatory bodies worldwide, including the International Council for Harmonisation (ICH). elsevier.com The key validation parameters, as outlined by the ICH, include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
The results of a method validation study are documented to provide evidence that the method is reliable and fit for purpose.
The following table provides an example of acceptance criteria for key validation parameters for a quantitative HPLC method for Pteroside D.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Recovery of 98.0% - 102.0% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Intermediate Precision | RSD ≤ 2.0% |
| Robustness | RSD ≤ 2.0% for varied parameters |
These criteria are typical but may be adjusted based on the specific requirements of the analysis.
Future Research Directions in Pteroside D Investigations
Identification of Novel Biological Activities and Therapeutic Applications
Future research should prioritize the systematic screening of Pteroside (B12776905) D to uncover new biological activities and expand its therapeutic potential beyond currently identified areas. Initial studies have indicated promising activity in neuroprotection and oncology, but a broader evaluation is warranted.
Neuroprotective Potential: Several pterosin derivatives, including stereoisomers of Pteroside D, have demonstrated significant inhibitory activity against key enzymes implicated in the pathology of Alzheimer's disease. Specifically, (2R)-Pteroside D was found to be a potent inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a primary target in Alzheimer's research. mdpi.comnih.gov Further studies on related compounds have also shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). d-nb.inforesearchgate.net This multi-target profile suggests a promising avenue for developing Pteroside D as a disease-modifying therapeutic for neurodegenerative conditions. Future investigations should confirm these activities for Pteroside D itself and explore its effects on other neurodegenerative pathways, such as neuroinflammation and oxidative stress.
Anticancer Activity: Preliminary evidence suggests Pteroside D and its derivatives may possess anticancer properties. A derivative, 3-malonyl pteroside D, exhibited selective moderate cytotoxic activity against the human acute myeloid leukaemia MOLM13 cell line, while showing no toxicity towards normal heart and kidney cells. researchgate.netmadbarn.com Pteroside D itself was reported to have a cytotoxic effect on HeLa (human cervical cancer) cells. cabidigitallibrary.org These findings highlight the need for comprehensive screening against a diverse panel of cancer cell lines to identify specific cancer types that may be susceptible to Pteroside D-based therapies.
Table 1: Reported Inhibitory and Cytotoxic Activities of Pteroside D and Related Isomers
| Compound | Target/Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| (2R)-Pteroside D | BACE1 | 2.55 µM | mdpi.comnih.gov |
| (3S)-Pteroside D | BACE1 | 27.4 µM | mdpi.comnih.gov |
| (2R,3R)-Pteroside C | BACE1 | 3.77 µM | mdpi.comnih.gov |
| Pteroside D | HeLa Cells | 320 µg/ml | cabidigitallibrary.org |
| 3-malonyl pteroside D | MOLM13 Cells | Moderately Active | researchgate.netmadbarn.com |
Deeper Mechanistic Insights into Pteroside D's Cellular and Molecular Actions
Understanding precisely how Pteroside D exerts its biological effects at the cellular and molecular level is critical for its development as a therapeutic agent. Future research must move beyond primary activity screening to detailed mechanistic studies.
Molecular Docking and Enzyme Kinetics: For its role in neuroprotection, molecular docking simulations have provided initial insights into how Pteroside D interacts with its targets. For instance, (2R)-pteroside D is predicted to bind within the active site of BACE1, forming specific hydrogen bonds with residues Ser36, Asn37, Ile126, and Asp228, and establishing hydrophobic interactions with Val69, Tyr71, Trp76, and Arg128. mdpi.comnih.gov To validate these computational models, detailed enzyme kinetic studies are required to determine the precise mode of inhibition (e.g., competitive, non-competitive, or mixed-type) for Pteroside D against BACE1, AChE, and BChE. Such studies, which have been performed on related pterosins, are essential for understanding the compound's structure-activity relationship and for guiding the design of more potent analogs. d-nb.info
Cellular Pathway Analysis: Beyond direct enzyme inhibition, the downstream cellular effects of Pteroside D are unknown. Future studies should employ transcriptomic and proteomic approaches to identify cellular pathways modulated by the compound in relevant cell models (e.g., neuronal cells, cancer cells). This will help to uncover the full spectrum of its mechanism of action, potentially revealing effects on apoptosis, cell cycle regulation, signal transduction, or cellular stress responses. For example, a study on cotton plants noted a positive correlation between Pteroside D abundance and root vitality under cadmium stress, suggesting a potential role in mitigating cellular damage. frontiersin.org
Refinement of Biosynthetic Pathways and Metabolic Fate Studies
A thorough understanding of how Pteroside D is produced in nature and metabolized in biological systems is crucial for both production optimization and preclinical development.
Biosynthesis: The biosynthetic origin of Pteroside D is not fully elucidated but is thought to be derived from the sesquiterpenoid biosynthetic pathway, with precursors like farnesyl pyrophosphate and humulene (B1216466) being involved in the formation of the core pterosin skeleton. soton.ac.uk Interestingly, Pteroside D has been identified as a differentially regulated metabolite in sunflowers responding to downy mildew infection, suggesting its biosynthesis is linked to plant defense and stress response pathways. incda-fundulea.ro Furthermore, its concentration has been observed to increase during the fermentation of certain plant materials, indicating a potential role for microbial metabolism in its production. mdpi.com Future research should focus on identifying and characterizing the specific enzymes involved in its biosynthesis. This knowledge could enable the development of biotechnological production platforms using engineered microorganisms or plant cell cultures.
Metabolic Fate: No studies to date have specifically examined the metabolic fate of Pteroside D in animal or human systems. Investigating its absorption, distribution, metabolism, and excretion (ADME) profile is a critical next step. Identifying the major metabolites and understanding whether they retain biological activity or have any associated toxicity is essential for predicting the compound's behavior in vivo.
Innovations in Synthetic Chemistry for Efficient Pteroside D Production and Analog Generation
Currently, Pteroside D is obtained through extraction from natural sources, a process that can be inefficient and yield-limited. To support robust preclinical and potential clinical research, innovations in synthetic chemistry are required.
Total Synthesis: A key objective for future research is the development of a scalable total synthesis of Pteroside D. A successful synthetic route would provide a reliable supply of the pure compound, overcoming the limitations and variability of natural extraction. This would also allow for the synthesis of isotopically labeled versions for use in metabolic and target-engagement studies.
Analog Generation: Once a synthetic route is established, it can be adapted to generate a library of Pteroside D analogs. This is a critical step for exploring the structure-activity relationship (SAR) of the molecule. By systematically modifying different parts of the Pteroside D structure, researchers can identify the key functional groups responsible for its biological activity and potentially develop new analogs with improved potency, selectivity, and pharmacokinetic properties.
Application of Advanced Preclinical Models for Efficacy Assessment
To validate the therapeutic potential of Pteroside D, its efficacy must be assessed in sophisticated preclinical models that can more accurately predict human responses.
While initial cytotoxicity screening has been performed on established human cancer cell lines like HeLa and MOLM13, future studies should leverage more advanced in vitro models. researchgate.netcabidigitallibrary.org For neurodegenerative applications, testing Pteroside D on human-induced pluripotent stem cell (iPSC)-derived neurons or complex brain organoid models would provide more relevant data on its neuroprotective effects and potential neurotoxicity. For oncology, patient-derived cancer organoids could be used to assess efficacy in a more personalized context, helping to identify patient populations most likely to respond to treatment.
Q & A
Q. What are the primary methods for isolating and identifying Pteroside D from natural sources?
Pteroside D is typically isolated via phytochemical extraction using solvents like chloroform or ethyl acetate, followed by column chromatography for purification. Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For stereochemical confirmation, single-crystal X-ray diffraction is essential, as demonstrated in studies of Pteridium aquilinum rhizomes . Yield optimization requires adjusting solvent ratios and temperature during extraction.
Q. How should researchers handle solubility and stability challenges for Pteroside D in experimental settings?
Pteroside D is soluble in DMSO, acetone, and chloroform but degrades at room temperature. For long-term stability, store lyophilized powder at -20°C in a desiccator. Prepare working solutions in anhydrous solvents to avoid hydrolysis. For cell-based assays, ensure DMSO concentrations remain ≤0.1% to prevent cytotoxicity artifacts .
Q. What validated assays are recommended for evaluating Pteroside D’s cytotoxicity?
Use the MTT or SRB assay with human cancer cell lines (e.g., KB cells). IC50 values should be calculated using non-linear regression models (e.g., GraphPad Prism). Include positive controls like doxorubicin and validate results across ≥3 biological replicates. Note that Pteroside C derivatives exhibit higher cytotoxicity (IC50 2.35 μM) compared to Pteroside D (IC50 >10 μM), suggesting structural specificity .
Advanced Research Questions
Q. How does stereochemistry influence Pteroside D’s bioactivity, particularly in BACE-1 inhibition?
Stereochemical variations significantly alter inhibitory potency. For example, (3S)-Pteroside D shows IC50 = 10.7 μM against BACE-1, while its diastereomer (2R)-Pteroside D exhibits IC50 = 2.55 μM . Use circular dichroism (CD) spectroscopy to confirm configurations and molecular docking to predict binding affinities. Compare glycosylation patterns, as β-D-glucopyranoside substitutions enhance solubility but may reduce membrane permeability .
Q. How can researchers resolve contradictions in reported IC50 values for Pteroside D across studies?
Discrepancies often arise from assay conditions (e.g., pH, temperature) or enzyme sources (recombinant vs. native BACE-1). Standardize protocols using the same substrate (e.g., FRET-based M-2420) and validate with reference inhibitors like quercetin (IC50 18.8 μM). Perform kinetic assays (Km and Vmax calculations) to distinguish competitive vs. non-competitive inhibition mechanisms .
Q. What strategies optimize experimental design for studying Pteroside D’s anti-diabetic potential?
Use intestinal glucose uptake assays (Caco-2 cells) with radiolabeled 2-deoxy-D-glucose. Compare Pteroside D (inactive at 300 μM) to active analogs like Pterosin B. Incorporate transporter-specific inhibitors (e.g., phlorizin for SGLT1) to identify molecular targets. For in vivo models, administer Pteroside D via oral gavage in streptozotocin-induced diabetic rodents and monitor HbA1c levels .
Q. How should structural modifications be prioritized to enhance Pteroside D’s blood-brain barrier (BBB) permeability?
Apply Lipinski’s Rule of Five and calculate logP values (e.g., using MarvinSketch). Introduce methyl or fluorine groups to increase lipophilicity, but avoid disrupting hydrogen-bonding motifs critical for BACE-1 binding. Assess BBB penetration via parallel artificial membrane permeability assays (PAMPA-BBB) and validate with in vivo PET imaging .
Methodological Notes
- Data Analysis : Use tools like NEMSIS-compliant software to calculate derived metrics (e.g., mean IC50 ± SEM) and ensure traceability of raw data .
- Reproducibility : Document extraction and purification steps in Supplementary Information, including NMR spectra (δ in ppm) and chromatograms (Rt values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
